3-(3-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H10BrFN4O2 and its molecular weight is 401.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole (CAS Number: 1251679-99-8) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H15BrFN4O2 with a molecular weight of approximately 401.2 g/mol. The structure features two oxadiazole rings and bromine and fluorine substituents that enhance its biological activity.
Antimicrobial Activity
1,3,4-Oxadiazoles are known for their antimicrobial properties . A study evaluating various oxadiazole derivatives found that compounds with similar structures exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The activity of This compound was tested alongside other derivatives, revealing a promising profile.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Test Compound | 32 | Antibacterial against S. aureus |
Reference (Ciprofloxacin) | 16 | Antibacterial against E. coli |
The compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
Research has indicated that oxadiazole derivatives can exhibit anticancer properties . In vitro studies have shown that the compound can inhibit cancer cell proliferation. For example, a derivative with a similar structure was reported to induce apoptosis in human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer).
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 | 25 | Inhibition of growth |
HepG2 | 30 | Induction of apoptosis |
These findings suggest that This compound may be a potential candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor . Studies have shown that oxadiazoles can act as inhibitors of various enzymes involved in disease pathways.
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
MAO | 15 | Monoamine oxidase |
BChE | 53 | Butyrylcholinesterase |
These results indicate that the compound may have applications in treating conditions related to neurotransmitter imbalances and neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A research study assessed the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The study found that the compound exhibited significant activity against resistant strains of bacteria, highlighting its potential use in developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
In another study focusing on anticancer activity, This compound was tested on several cancer cell lines. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers in treated cells compared to controls .
特性
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN4O2/c18-12-3-1-2-11(8-12)16-20-14(25-23-16)9-15-21-22-17(24-15)10-4-6-13(19)7-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRKUAXHRVLQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。